Racemethionine

Catalog No.
S540985
CAS No.
59-51-8
M.F
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racemethionine

CAS Number

59-51-8

Product Name

Racemethionine

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)N

Solubility

0.33 M
32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

L-Isomer Methionine, L-Methionine, Liquimeth, Methionine, Methionine, L Isomer, Methionine, L-Isomer, Pedameth

Canonical SMILES

CSCCC(C(=O)[O-])[NH3+]

Description

The exact mass of the compound Racemethionine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.33 m32.7 mg/ml at 25 °c32.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 4.8soluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Role as a Precursor for Methionine:

Racemethionine is a combination of L-methionine and D-methionine, mirror images of each other. In the body, only L-methionine is used as the essential amino acid. However, some research suggests that Racemethionine can be converted to L-methionine in the body (). This makes it a potential source for studying methionine metabolism and its role in various biological processes.

Protein Synthesis Studies:

L-methionine is a crucial component of proteins. Racemethionine, due to its presence of D-methionine, can be used to study protein synthesis and folding. Researchers can incorporate Racemethionine into cell cultures and track its incorporation into proteins. The presence of D-methionine can disrupt the normal protein folding process, allowing scientists to understand the importance of proper amino acid configuration in protein function ().

Investigating Methionine-Dependent Processes:

Certain biological processes rely on methionine availability. Racemethionine, with its mix of L and D forms, can be a tool to investigate the specific role of L-methionine in these processes. For example, researchers might use Racemethionine to study methionine's role in methylation, a process crucial for gene expression and regulation (). By observing the effects of Racemethionine compared to L-methionine alone, scientists can gain insights into the specific requirements of these processes.

Racemethionine is a non-essential amino acid, meaning the body can synthesize it under normal conditions. However, it's also available as a dietary supplement []. It exists as a 1:1 mixture of two stereoisomers: L-methionine, the naturally occurring form, and D-methionine, its mirror image []. L-methionine plays a crucial role in protein synthesis and various metabolic processes [].


Molecular Structure Analysis

Racemethionine shares the same molecular structure (C5H11NO2S) as L-methionine, with a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), a methyl group (CH3), and a side chain containing a sulfur atom (S) []. The key feature differentiating L-methionine from D-methionine is the spatial arrangement of these groups around the central carbon. This difference impacts how the molecule interacts with biological systems [].


Chemical Reactions Analysis

Synthesis of racemethionine typically involves a chemical reaction between acetaldehyde and DL-homocysteine, catalyzed by enzymes. However, commercial production often utilizes a microbial fermentation process [].

In the body, L-methionine undergoes various reactions. It serves as a precursor for other amino acids like cysteine and taurine, and can be converted to S-adenosylmethionine (SAM-e), a vital methyl donor molecule in numerous biological processes.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting point: 280-283 °C (decomposition) [].
  • Solubility: Soluble in water (3.1 g/100 mL at 25 °C) [].
  • Stability: Relatively stable under physiological conditions [].

The primary significance of L-methionine lies in its role as a building block for proteins and its involvement in various metabolic pathways. One notable application of racemethionine is its ability to acidify urine []. This property can be helpful in managing conditions like cystinuria, where excess cystine excretion can lead to kidney stones. The exact mechanism of this acidification effect remains under investigation, but it's likely due to the metabolism of methionine to sulfuric acid.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

XLogP3

-1.2

Exact Mass

149.051

Density

Relative density (water = 1): 1.3

Appearance

Solid powder

Melting Point

Mp 281 ° dec.
281°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Parenteral nutrition

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Wikipedia

Methionine

Use Classification

EPA Safer Chemical Functional Use Classes -> Enzymes and Enzyme Stabilizers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning

General Manufacturing Information

Methionine: ACTIVE

Dates

Modify: 2023-08-15
1: Prabhu VV. A comparative clinical trial evaluating efficacy and safety of fixed dose combination of nimesulide (100 mg) and racemethionine (50 mg) (namsafe) versus reference drug (nimesulide) and other NSAIDs in the treatment of osteoarthritis. J Indian Med Assoc. 2008 Jun;106(6):402-4. PubMed PMID: 18839654.
2: Jankowski J, Ognik K, Kubinska M, Czech A, Juskiewicz J, Zdunczyk Z. The effect of DL-, L-isomers and DL-hydroxy analog administered at 2 levels as dietary sources of methionine on the metabolic and antioxidant parameters and growth performance of turkeys. Poult Sci. 2017 Sep 1;96(9):3229-3238. doi: 10.3382/ps/pex099. PubMed PMID: 28521012.
3: Albrecht A, Herbert U, Miskel D, Heinemann C, Braun C, Dohlen S, Zeitz JO, Eder K, Saremi B, Kreyenschmidt J. Effect of methionine supplementation in chicken feed on the quality and shelf life of fresh poultry meat. Poult Sci. 2017 Aug 1;96(8):2853-2861. doi: 10.3382/ps/pex071. PubMed PMID: 28419366.
4: Park I, Pasquetti T, Malheiros RD, Ferket PR, Kim SW. Effects of supplemental L-methionine on growth performance and redox status of turkey poults compared with the use of DL-methionine. Poult Sci. 2018 Jan 1;97(1):102-109. doi: 10.3382/ps/pex259. PubMed PMID: 29077910; PubMed Central PMCID: PMC5850274.

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